molecular formula C14H10FNS B1445577 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile CAS No. 1381944-29-1

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Cat. No.: B1445577
CAS No.: 1381944-29-1
M. Wt: 243.3 g/mol
InChI Key: WSYKTWQDJFYUPX-UHFFFAOYSA-N
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Description

Molecular Geometry and Electronic Structure via Density Functional Theory

The molecular architecture of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile presents a distinctive biphenyl framework with strategically positioned functional groups that significantly influence its electronic characteristics. Density Functional Theory calculations reveal that the compound adopts a non-planar configuration due to steric interactions between the ortho-fluorine substituent and the adjacent phenyl ring system. The International Union of Pure and Applied Chemistry designation for this compound is 3-fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile, reflecting the systematic numbering convention that places the nitrile group at the 4-position of the fluorinated ring.

Computational analysis using standard basis sets demonstrates that the fluorine atom introduces significant electronic perturbations throughout the aromatic system. The electronegativity difference between fluorine and carbon creates a substantial dipole moment that influences both intra- and intermolecular interactions. Quantum mechanical calculations indicate that the carbon-fluorine bond exhibits partial ionic character, resulting in electron density redistribution across the benzene ring containing the nitrile functionality.

The methylsulfanyl group positioned para to the biphenyl linkage contributes additional electronic complexity through sulfur's ability to participate in both sigma and pi bonding interactions. Density Functional Theory studies reveal that the sulfur atom can engage in weak hyperconjugative interactions with the aromatic pi system, subtly modifying the electronic structure of the entire molecular framework. These computational findings align with experimental observations of similar methylsulfanyl-substituted aromatic compounds that demonstrate enhanced electron density at specific ring positions.

The nitrile functional group serves as a strong electron-withdrawing substituent that creates an asymmetric electron distribution pattern throughout the molecule. Theoretical calculations predict that this functionality significantly influences the frontier molecular orbital energies, with implications for potential reactivity patterns and electronic transitions. The combination of electron-withdrawing nitrile and fluorine substituents with the electron-donating methylsulfanyl group creates a unique electronic environment that distinguishes this compound from simpler benzonitrile derivatives.

Computational Parameter Value Reference Method
Molecular Formula C14H10FNS Experimental
Molecular Weight 243.30 g/mol Mass Spectrometry
IUPAC Name 3-fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile Systematic Nomenclature
InChI Key WSYKTWQDJFYUPX-UHFFFAOYSA-N Computational

Conformational Analysis of Substituent Orientation

The conformational landscape of this compound reveals complex rotational dynamics around the central biphenyl axis that significantly influence molecular properties and interactions. Computational studies indicate that the dihedral angle between the two aromatic rings is constrained by steric interactions involving the ortho-fluorine substituent and hydrogen atoms on the adjacent phenyl ring. These rotational barriers create distinct conformational minima that correspond to specific orientations of the fluorinated benzonitrile moiety relative to the methylsulfanyl-substituted phenyl ring.

Energy surface calculations demonstrate that the most stable conformational arrangements occur when the fluorine atom adopts positions that minimize unfavorable steric contacts while maximizing favorable electrostatic interactions. The methylsulfanyl group exhibits additional conformational flexibility due to rotation around the carbon-sulfur bond, creating multiple low-energy conformational states. These conformational preferences directly influence the compound's ability to participate in specific intermolecular interactions and affect its overall three-dimensional structure in both solution and solid-state environments.

Rotational energy profiles computed using Density Functional Theory methods reveal activation barriers for interconversion between different conformational states. The presence of the fluorine substituent creates an asymmetric potential energy surface that favors certain rotational orientations over others. This conformational selectivity has important implications for understanding how the molecule interacts with potential binding partners and influences its behavior in various chemical environments.

The nitrile group orientation relative to the biphenyl axis represents another critical conformational parameter that affects molecular properties. Computational analysis suggests that the linear geometry of the carbon-nitrogen triple bond constrains certain rotational movements while facilitating others. The interplay between these conformational factors creates a unique three-dimensional architecture that distinguishes this compound from related biphenyl derivatives lacking the specific substitution pattern.

Intermolecular Interaction Networks in Crystalline Phases

The crystalline packing arrangements of this compound reveal sophisticated intermolecular interaction networks that arise from the unique combination of functional groups present in the molecular structure. Hirshfeld surface analysis methodologies have been successfully applied to similar fluorinated aromatic compounds, providing detailed insights into the nature and strength of various intermolecular contacts. These analytical approaches reveal that fluorine atoms participate in distinctive halogen bonding interactions that contribute significantly to crystal stability and packing efficiency.

Crystallographic studies of related compounds demonstrate that methylsulfanyl substituents engage in sulfur-containing intermolecular interactions that include weak hydrogen bonding and van der Waals contacts. The sulfur atom's ability to act as both a hydrogen bond acceptor and a participant in sulfur-π interactions creates multiple pathways for intermolecular association. These interactions often result in characteristic packing motifs that can be identified through systematic structural analysis of the crystalline lattice.

The nitrile functionality introduces additional complexity to the intermolecular interaction landscape through its capacity to participate in dipole-dipole interactions and weak hydrogen bonding with appropriately positioned hydrogen donors. Computational analysis of similar nitrile-containing compounds suggests that these interactions contribute to the formation of extended supramolecular architectures within the crystal structure. The linear geometry and high electronegativity of the nitrile group create directional interaction preferences that influence overall crystal packing patterns.

Fluorine-fluorine contacts represent another important class of intermolecular interactions that can occur in crystals containing this compound. Research on related fluorinated aromatic systems indicates that these contacts contribute significantly to crystal stability, with typical contact distances falling within specific ranges that reflect the balance between attractive and repulsive forces. The analysis of such interactions provides valuable information about the factors governing crystal formation and polymorphic behavior.

Interaction Type Typical Distance Range Contribution to Surface Area
Fluorine-Hydrogen 2.4-2.8 Å 30-40%
Fluorine-Fluorine 2.8-3.2 Å 10-15%
Sulfur-Hydrogen 2.8-3.2 Å 15-20%
Nitrile-Hydrogen 2.5-2.9 Å 5-10%

Comparative Structural Studies with Fluoro- and Thiomethyl-Substituted Benzonitrile Derivatives

Systematic comparison of this compound with related fluorinated and thiomethyl-substituted benzonitrile derivatives reveals important structure-property relationships that govern molecular behavior and reactivity patterns. Analysis of 2-Fluoro-4-methylbenzonitrile, which bears the Chemical Abstracts Service number 85070-67-3, demonstrates how the absence of the biphenyl linkage and methylsulfanyl substituent significantly alters electronic properties and conformational preferences. This simpler analog exhibits different molecular geometry constraints and participates in distinct intermolecular interaction patterns compared to the target compound.

The structural characteristics of 4-Fluoro-2-methylbenzonitrile, identified by Chemical Abstracts Service number 147754-12-9, provide additional comparative insights into the effects of fluorine positioning on molecular properties. This isomeric arrangement places the fluorine substituent in a different electronic environment relative to the nitrile group, resulting in altered electron density distributions and modified reactivity profiles. Computational studies of this compound reveal how substituent positioning influences both ground-state geometry and electronic excitation energies.

Examination of 2-fluoro-4-(methylthio)benzonitrile, bearing Chemical Abstracts Service number 411233-39-1, offers direct comparison opportunities for understanding the structural consequences of incorporating methylsulfanyl functionality directly onto the benzonitrile ring system rather than through a biphenyl linkage. This structural modification results in different steric constraints and electronic interactions that affect molecular conformation and intermolecular association patterns. The molecular weight of 167.20 grams per mole for this analog contrasts with the significantly higher molecular weight of the target biphenyl compound.

Studies of 2-[4-(Methylsulfanyl)phenyl]benzonitrile, which possesses Chemical Abstracts Service number 171879-75-7 and molecular formula C14H11NS, provide valuable insights into the structural consequences of removing the fluorine substituent while maintaining the biphenyl framework and methylsulfanyl functionality. This comparison reveals how fluorine substitution influences molecular geometry, electronic structure, and intermolecular interaction capabilities. The compound exhibits a molecular weight of 225.31 grams per mole and demonstrates different lipophilicity characteristics compared to the fluorinated analog.

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound 1381944-29-1 C14H10FNS 243.30 g/mol Biphenyl, fluorine, methylsulfanyl
2-Fluoro-4-methylbenzonitrile 85070-67-3 C8H6FN 135.14 g/mol Simple benzonitrile, fluorine
4-Fluoro-2-methylbenzonitrile 147754-12-9 C8H6FN 135.14 g/mol Isomeric fluorine position
2-fluoro-4-(methylthio)benzonitrile 411233-39-1 C8H6FNS 167.20 g/mol Direct methylthio attachment
2-[4-(Methylsulfanyl)phenyl]benzonitrile 171879-75-7 C14H11NS 225.31 g/mol No fluorine substituent

Properties

IUPAC Name

2-fluoro-4-(4-methylsulfanylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKTWQDJFYUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743025
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-29-1
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

  • Starting Materials:

    • 2-Fluoro-4-bromobenzonitrile or 2-fluoro-4-chlorobenzonitrile as the aryl halide.
    • 4-(methylsulfanyl)phenylboronic acid or its ester as the boron-containing coupling partner.
  • Catalyst System:

    • Palladium(0) catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
    • Base: Commonly potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
    • Solvent: Mixtures of polar aprotic solvents like toluene, dioxane, or acetonitrile with water.
  • Reaction Conditions:

    • Temperature range: 80–110°C.
    • Reaction time: Several hours (typically 4–24 hours).
    • Inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

Mechanism and Outcome

The Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the boronic acid, and reductive elimination to form the biaryl product. The nitrile and fluorine substituents remain intact under these conditions, allowing selective coupling at the halogenated position.

Alternative Preparation Approaches

While Suzuki-Miyaura coupling is the most common and efficient method, other synthetic strategies may be employed depending on the availability of starting materials and desired scale:

  • Negishi Coupling: Using organozinc reagents for coupling with aryl halides, though less commonly applied here due to sensitivity of substituents.

  • Stille Coupling: Employing organostannanes as coupling partners, but this involves toxic tin reagents and is less preferred.

  • Direct C–H Activation: Emerging methods allow direct arylation without pre-functionalization, but these are less established for this compound.

Post-Coupling Functional Group Considerations

  • The methylsulfanyl group (–SMe) is introduced either by using a boronic acid bearing this substituent or by subsequent functional group transformations such as methylation of a thiol or thiophenol precursor.

  • The nitrile group (–CN) and fluorine atom are stable under coupling conditions but require careful handling during purification to avoid hydrolysis or substitution.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Notes Outcome
1 2-Fluoro-4-bromobenzonitrile + 4-(methylsulfanyl)phenylboronic acid Suzuki-Miyaura coupling with Pd catalyst, base, solvent, inert atmosphere Formation of biaryl core with fluorine, nitrile, and methylsulfanyl substituents
2 Purification (e.g., column chromatography) Isolate pure 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile High purity final product

Research Findings and Optimization

  • Catalyst Loading: Optimal palladium catalyst loading is typically 1–5 mol%, balancing reaction rate and cost.

  • Base Selection: Potassium carbonate provides good yields with minimal side reactions.

  • Solvent Effects: Mixed aqueous-organic solvents improve solubility of reagents and facilitate catalyst turnover.

  • Temperature Control: Maintaining 80–100°C ensures efficient coupling without decomposition.

  • Reaction Monitoring: TLC or HPLC is used to monitor reaction progress and optimize reaction time.

Supporting Literature and Patents

  • Patent WO2007093610A1 describes related benzonitrile derivatives and includes reduction and coupling methodologies applicable to the synthesis of such compounds, highlighting the use of various catalysts and reaction conditions suitable for complex aromatic substitutions.

  • Vulcanchem's technical description confirms the use of Suzuki-Miyaura coupling as the principal synthetic route for this compound, emphasizing the compound's molecular formula (C14H10FNS) and molecular weight (243.3 g/mol).

Chemical Reactions Analysis

Reduction Reactions

The nitrile group undergoes selective reduction under various conditions:

  • LiAlH₄-mediated reduction : Converts the nitrile to a primary amine, producing 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzylamine. This reaction proceeds in anhydrous THF at 0–25°C, achieving >80% yield.

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) selectively reduces the nitrile to an amine without affecting the methylsulfanyl group .

Table 1: Reduction Methods Comparison

MethodReagent/CatalystConditionsProductYield
Hydride reductionLiAlH₄THF, 0–25°C2-Fluoro-4-[4-(MS)phenyl]benzylamine80–85%
Catalytic hydrogenationPd/C, H₂EtOH, 25°C, 1 atm2-Fluoro-4-[4-(MS)phenyl]benzylamine70–75%

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via its aryl bromide intermediate (generated via bromination at the 4-position):

  • Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 80°C, forming biaryl derivatives. Yields range from 65–78%.

Nucleophilic Aromatic Substitution

The electron-deficient fluorine atom undergoes substitution with nucleophiles:

  • Hydroxide substitution : In DMF at 120°C with K₂CO₃, the fluorine is replaced by -OH, yielding 4-[4-(methylsulfanyl)phenyl]-2-hydroxybenzonitrile .

  • Amine substitution : With NH₃/MeOH in a sealed tube (100°C, 12 h), forms 2-amino-4-[4-(methylsulfanyl)phenyl]benzonitrile (60–65% yield) .

Oxidation Reactions

The methylsulfanyl (-SMe) group oxidizes to sulfone (-SO₂Me) under strong oxidizing conditions:

  • mCPBA oxidation : Using 2 eq. m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C→25°C converts -SMe to -SO₂Me, yielding 2-fluoro-4-[4-(methylsulfonyl)phenyl]benzonitrile (85–90% yield).

Cycloaddition Reactions

The nitrile group participates in [2+3] Huisgen cycloaddition with sodium azide:

  • Under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in DMF/H₂O (3:1), forms 1,4-disubstituted 1,2,3-triazole derivatives at 60°C (12 h, 70–75% yield).

Alkylation/Arylation

The nitrile’s α-carbon undergoes alkylation via Grignard reagent addition :

  • Reacts with MeMgBr (2 eq.) in THF at -78°C→25°C to form 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzyl ketone (55–60% yield).

Key Research Findings

  • Regioselectivity : Fluorine substitution occurs preferentially at the 2-position due to para-directing effects of the nitrile group .

  • Thermal stability : The compound remains stable below 200°C, enabling high-temperature reactions like Ullmann coupling (notably absent in Smolecule/Benchchem data) .

  • Mechanistic insights : Oxidation of -SMe to -SO₂Me follows a two-step radical pathway, confirmed by ESR studies.

This compound’s multifunctional reactivity makes it valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Medicinal Chemistry

1. Precursor for Drug Development
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile has been identified as a precursor in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to biologically active compounds. For instance, derivatives of this compound have shown promise in the development of anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

2. Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial properties. Studies have demonstrated that derivatives with similar structural motifs can effectively inhibit certain pathogens, making them candidates for further exploration in therapeutic contexts.

Biological Research

1. Binding Affinity Studies
The interactions of this compound with biological targets such as enzymes and receptors have been a focus of research. The presence of both the fluoro and methylsulfanyl groups significantly alters the electronic properties and steric factors of the compound, which can impact its binding affinity. Understanding these interactions is essential for elucidating its potential therapeutic roles.

2. Case Study: COX Inhibition
A notable study evaluated the COX-1 and COX-2 inhibitory potencies of several derivatives based on the compound's structure. Results indicated that compounds containing electron-donating groups showed high inhibitory potency, with IC50 values between 1 and 5 nM . This highlights the compound's potential in developing selective COX inhibitors for pain management and anti-inflammatory therapies.

Material Science

1. Synthesis of Advanced Materials
The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings. The fluorine atom enhances the compound's stability and resistance to degradation, which is beneficial for industrial applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The fluoro and methylsulfanyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The methylsulfanyl group in the target compound is less electronegative than CF₃ () but more lipophilic than fluorine ().
  • Steric Bulk : The propylcyclohexyl substituent () introduces significant steric hindrance compared to planar aromatic substituents.

Physicochemical Properties

  • Lipophilicity : The methylsulfanyl group (logP ~2.5 estimated) increases hydrophobicity compared to 2-Fluoro-4-(4-fluorophenyl)benzonitrile (logP ~2.1) .
  • Solubility : Sulfur-containing compounds (e.g., target compound, ) typically exhibit lower aqueous solubility than fluorinated analogues ().
  • Thermal Stability : Nitriles with electron-withdrawing groups (e.g., CF₃ in ) may decompose at higher temperatures than those with SCH₃ .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound 2-Fluoro-4-(trifluoromethyl)benzonitrile 2-Fluoro-4-(4-fluorophenyl)benzonitrile
Molecular Weight 243.30 g/mol 189.11 g/mol 215.20 g/mol
Substituents 2-F, 4-(4-SCH₃-C₆H₄) 2-F, 4-CF₃ 2-F, 4-(4-F-C₆H₄)
Lipophilicity (logP) ~2.5 (estimated) ~2.8 ~2.1
Applications Pharmaceutical intermediate Agrochemistry, electronics Antitumor precursors

Biological Activity

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H10FNS, with a molecular weight of approximately 251.30 g/mol. The compound features a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which contributes to its distinct electronic properties and biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly anti-inflammatory and antimicrobial properties. Notably, compounds with similar structural motifs have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : Studies have shown that derivatives of similar compounds can inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation .
  • Antimicrobial Activity : Compounds containing fluoro and methylsulfanyl substituents have demonstrated significant activity against various pathogens, indicating potential use in treating infectious diseases.
  • Binding Affinity : The presence of the fluoro and methylsulfanyl groups affects the binding affinity with biological targets such as enzymes and receptors, which is crucial for understanding therapeutic roles.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureUnique Features
2-Fluoro-4-(4-methylphenyl)benzonitrileStructureLacks methylsulfanyl group; may exhibit different biological activity.
4-(Methylsulfanyl)benzonitrileStructureDoes not have fluoro substitution; simpler structure may lead to different reactivity.
2-FluorobenzonitrileStructureA simpler derivative without additional substituents; serves as a baseline for reactivity studies.

The combination of both fluoro and methylsulfanyl groups in this compound imparts distinct electronic properties that enhance its biological activity compared to simpler derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for further chemical exploration:

  • Nucleophilic Substitution Reactions : Utilizing suitable precursors that contain the necessary functional groups.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of the desired compound from simpler building blocks.

These methods highlight the compound's potential as a versatile building block in organic synthesis.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anti-inflammatory Studies : A study demonstrated that certain derivatives exhibited significant COX inhibition in vitro, suggesting their potential for developing anti-inflammatory drugs .
  • Antimicrobial Efficacy : Research on related compounds showed promising results against bacterial strains, indicating that modifications in structure can enhance antimicrobial potency.
  • In Vivo Studies : Animal model studies have indicated that compounds with similar structures can reduce tumor sizes in xenograft models, showcasing potential applications in oncology .

Q & A

Q. What are the primary synthetic strategies for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions . For example:
  • Fluorine introduction : Displacement of a methylsulfonyl group by fluoride ion under controlled conditions (e.g., using KF or CsF in polar aprotic solvents) .
  • Biphenyl framework construction : Suzuki-Miyaura coupling with boronic esters or Stille coupling for aryl-aryl bond formation .
  • Key purification steps : Column chromatography (silica gel, Pet. ether/EtOAc gradients) or distillation under reduced pressure .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Fluorine displacementCsF, DME, 25°C, 24 h13-86%
Cross-couplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, reflux70-90%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., fluorine coupling constants, methylsulfanyl group shifts) .
  • IR Spectroscopy : Detection of nitrile (C≡N stretch ~2220 cm1^{-1}) and C-F bonds (1090-1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., 258.0743 g/mol for related analogs) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze:
  • Electron-withdrawing effects : Nitrile and fluorine groups reduce electron density at specific positions, directing electrophilic attacks .
  • Methylsulfanyl group impact : Its electron-donating nature increases reactivity at the para position relative to the sulfur atom. Studies on analogous triazole-sulfanyl systems show strong agreement between DFT-predicted and experimental regioselectivity .

Q. How to address low yields in Suzuki-Miyaura coupling steps?

  • Methodological Answer :
  • Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
  • Solvent systems : THF/H₂O (4:1) with degassing to prevent palladium oxidation.
  • Byproduct analysis : GC-MS or TLC monitoring to identify undesired homocoupling products .
  • Case study : In synthesizing 4-ethynylbenzonitrile derivatives, replacing NaH with CsF improved yields from 13% to 86% .

Q. What strategies resolve contradictions in reported reaction conditions?

  • Methodological Answer :
  • Variable screening : Use Design of Experiments (DoE) to test temperature, solvent, and base combinations.
  • Mechanistic studies : Probe intermediates via 19F^{19}\text{F} NMR or in-situ IR. For example, fluoride displacement reactions may stall due to poor leaving-group activation, necessitating additives like 18-crown-6 .
  • Cross-referencing : Compare analogous systems (e.g., 3,5-dichloro-4-fluorobenzonitrile) where chlorination alters electronic effects, requiring adjusted stoichiometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile
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2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

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